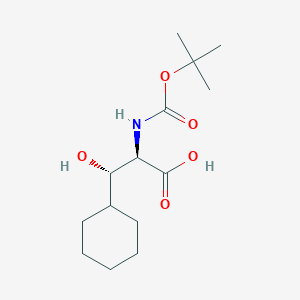
(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid
Description
(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a cyclohexane ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Propriétés
IUPAC Name |
(2R,3S)-3-cyclohexyl-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h9-11,16H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKGNBSMQYDZSC-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CCCCC1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1CCCCC1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from a suitable diene or dienophile.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroboration-oxidation or other suitable methods.
Final Assembly: The protected amino and hydroxyl groups are then coupled to form the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and reduce waste. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group allows for selective binding to active sites, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropionic acid
- (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanecarboxylic acid
- (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanemethanol
Uniqueness
(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid is unique due to its specific combination of functional groups and chiral centers, which provide distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


